molecular formula C16H21F3N2O5S B8735257 4-(4-Trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8735257
M. Wt: 410.4 g/mol
InChI Key: RZRFQSQZZQFTAH-UHFFFAOYSA-N
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Patent
US08697703B2

Procedure details

To a solution of 1,1-dimethylethyl 1-piperazinecarboxylate (5 g, 19.19 mmol, supplier Aldrich), in DCM (80 mL), DIPEA (5.03 mL, 28.8 mmol) was added under argon atmosphere at room temperature then 4-[(trifluoromethyl)oxy]benzenesulfonyl chloride (2.326 mL, 19.19 mmol) was added at 0° C. then ice bath was removed and the reaction mixture was stirred for 3 hrs. The reaction mixture was partitioned between DCM (30 ml) and sodium bicarbonate (2×20 ml). The organic phase was washed with HCl (2×20 ml) and water (2×20 ml), then it was dried using phase separator and DCM was removed under vacuum to give the title compound (5.5 g) as a yellow viscous liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.03 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.326 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.CCN(C(C)C)C(C)C.[F:23][C:24]([F:37])([F:36])[O:25][C:26]1[CH:31]=[CH:30][C:29]([S:32](Cl)(=[O:34])=[O:33])=[CH:28][CH:27]=1>C(Cl)Cl>[F:37][C:24]([F:23])([F:36])[O:25][C:26]1[CH:31]=[CH:30][C:29]([S:32]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]2)(=[O:34])=[O:33])=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
5.03 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.326 mL
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ice bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between DCM (30 ml) and sodium bicarbonate (2×20 ml)
WASH
Type
WASH
Details
The organic phase was washed with HCl (2×20 ml) and water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
it was dried
CUSTOM
Type
CUSTOM
Details
was removed under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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